4-(5-Methyl-1H-pyrazol-1-YL)butanoic acid
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Overview
Description
4-(5-Methyl-1H-pyrazol-1-YL)butanoic acid is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 5-position and a butanoic acid chain at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-1H-pyrazol-1-YL)butanoic acid typically involves the formation of the pyrazole ring followed by the attachment of the butanoic acid chain. One common method is the cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring, followed by alkylation to introduce the butanoic acid chain . The reaction conditions often involve the use of a base such as sodium ethoxide or potassium carbonate in an organic solvent like ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as solvent-free reactions and the use of recyclable catalysts are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(5-Methyl-1H-pyrazol-1-YL)butanoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group on the pyrazole ring can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Reagents such as halogens (chlorine, bromine) or alkylating agents (methyl iodide) in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-(5-Carboxy-1H-pyrazol-1-YL)butanoic acid.
Reduction: Formation of 4-(5-Methyl-1H-pyrazol-1-YL)butanol or 4-(5-Methyl-1H-pyrazol-1-YL)butanal.
Substitution: Formation of various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
4-(5-Methyl-1H-pyrazol-1-YL)butanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(5-Methyl-1H-pyrazol-1-YL)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methyl-1H-pyrazol-1-YL)butanoic acid: Similar structure but with the methyl group at the 4-position of the pyrazole ring.
4-(5-Methyl-3-nitro-1H-pyrazol-1-YL)butanoic acid: Contains a nitro group at the 3-position of the pyrazole ring.
Uniqueness
4-(5-Methyl-1H-pyrazol-1-YL)butanoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 5-position and the butanoic acid chain at the 4-position provides distinct steric and electronic properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C8H12N2O2 |
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Molecular Weight |
168.19 g/mol |
IUPAC Name |
4-(5-methylpyrazol-1-yl)butanoic acid |
InChI |
InChI=1S/C8H12N2O2/c1-7-4-5-9-10(7)6-2-3-8(11)12/h4-5H,2-3,6H2,1H3,(H,11,12) |
InChI Key |
DNIROMZEXJOXDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1CCCC(=O)O |
Origin of Product |
United States |
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